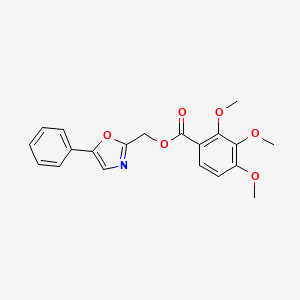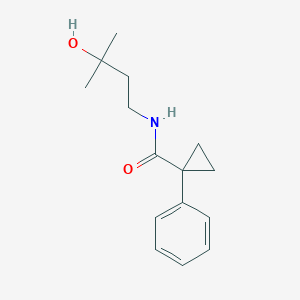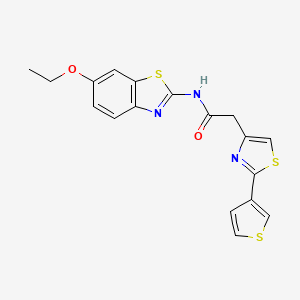![molecular formula C16H19BrN2OS B7682725 2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as BTEA. BTEA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of BTEA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. BTEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. BTEA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTEA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BTEA has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, BTEA has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
BTEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BTEA has been found to have low toxicity and has not been associated with any significant side effects. However, BTEA has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. In addition, BTEA has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are a number of potential future directions for research on BTEA. One area of interest is the development of BTEA derivatives with improved solubility and bioavailability. Another area of interest is the study of BTEA in animal models of disease, to better understand its potential therapeutic applications. In addition, the mechanism of action of BTEA could be further studied to identify new targets for drug development.
合成方法
BTEA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromobenzyl bromide with ethylamine to form 2-(4-bromobenzyl) ethylamine. This intermediate is then reacted with thiophen-2-ylacetic acid to form BTEA.
科学研究应用
BTEA has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. BTEA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-2-19(11-13-5-7-14(17)8-6-13)12-16(20)18-10-15-4-3-9-21-15/h3-9H,2,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUWCFZAAEQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)

![1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
